![molecular formula C5H8F3NO B1445259 1-(2,2,2-Trifluoroethyl)azetidin-3-ol CAS No. 1344365-71-4](/img/structure/B1445259.png)
1-(2,2,2-Trifluoroethyl)azetidin-3-ol
Overview
Description
“1-(2,2,2-Trifluoroethyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1344365-71-4 . It has a molecular weight of 155.12 and its IUPAC name is 1-(2,2,2-trifluoroethyl)-3-azetidinol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)azetidin-3-ol” is 1S/C5H8F3NO/c6-5(7,8)3-9-1-4(10)2-9/h4,10H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is in liquid form . The molecular formula of the compound is C5H8F3NO .Scientific Research Applications
Synthesis and Optimization
1-(2,2,2-Trifluoroethyl)azetidin-3-ol and related compounds are primarily used as intermediates in chemical synthesis. For instance, 1-benzylazetidin-3-ol, a derivative, has been optimized for industrial synthesis as a key intermediate for producing azetidin-3-ol hydrochloride. This process emphasizes economical production with minimal by-product formation, highlighting the compound's role in efficient chemical manufacturing (Reddy et al., 2011).
Transformations and Ring Openings
In chemical research, azetidin-3-ols, closely related to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, undergo various transformations. For example, trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones have been successfully transformed into 3-aryl-2-(ethylamino)propan-1-ols, demonstrating the compound's utility in generating new molecular structures (Mollet et al., 2011).
Building Blocks for Synthesis
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, similar to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, are synthesized as building blocks for creating aminopropanes, oxazinan-2-ones, and aziridines. This illustrates the compound's role in synthesizing trifluoromethyl-containing structures (Dao Thi et al., 2018).
Novel Derivative Synthesis
Research has shown that azetidine derivatives, akin to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, can be synthesized for potential drug discovery applications. For instance, 3-aryl-3-sulfanyl azetidines have been synthesized for incorporation in drug discovery programs (Dubois et al., 2019).
Synthesis from Natural Sources
Azetidine iminosugars, structurally related to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, have been synthesized from natural sources like d-glucose. These compounds show significant potential in enzymatic inhibition, highlighting the use of azetidine derivatives in biochemical applications (Lawande et al., 2015).
Antimicrobial and Antitubercular Activities
Some azetidine derivatives demonstrate antimicrobial and antitubercular activities. The synthesis of novel trihydroxy benzamido azetidin-2-one derivatives and their screening for these activities exemplify the potential biomedical applications of azetidine compounds (Ilango & Arunkumar, 2011).
Safety and Hazards
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)azetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)3-9-1-4(10)2-9/h4,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYSYBCXJJTCJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.